molecular formula C8H8O3 B034088 2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester(9CI) CAS No. 103669-43-8

2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester(9CI)

Cat. No.: B034088
CAS No.: 103669-43-8
M. Wt: 152.15 g/mol
InChI Key: JOLYVYORCXSAOR-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) is an organic compound with the molecular formula C8H8O3. It is a derivative of cyclohexadiene and contains a carboxylic acid ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) typically involves the esterification of 2,5-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1-carboxylic acid: The parent acid of the ester.

    4-Oxo-2,5-cyclohexadienecarboxylic acid: A similar compound with a ketone functional group.

    Methyl 2,5-cyclohexadiene-1-carboxylate: An ester with a similar structure but different functional groups.

Uniqueness

2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) is unique due to its combination of a cyclohexadiene ring and an ester functional group

Properties

IUPAC Name

methyl 4-oxocyclohexa-2,5-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLYVYORCXSAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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